molecular formula C10H12BNO3 B1421065 3-Cyano-4-isopropoxyphenylboronic acid CAS No. 1009303-59-6

3-Cyano-4-isopropoxyphenylboronic acid

Cat. No. B1421065
M. Wt: 205.02 g/mol
InChI Key: ZMFIWVJZUSQMBE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Cyano-4-isopropoxyphenylboronic acid is C10H12BNO3. The molecular weight is 205.02 g/mol . The structure includes a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and an isopropoxy group.


Chemical Reactions Analysis

Boronic acids, including 3-Cyano-4-isopropoxyphenylboronic acid, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Scientific Research Applications

1. Catalytic Reactions and Synthesis

3-Cyano-4-isopropoxyphenylboronic acid and its derivatives are frequently used in catalytic reactions. For instance, in the rhodium-catalyzed annulation reactions, 2-cyanophenylboronic acid reacted as a three-carbon component with alkynes or alkenes to afford substituted indenones or indanones. This method was crucial for the construction of cyclic skeletons by intramolecular nucleophilic addition of an intermediate organorhodium(I) species to a cyano group (Miura & Murakami, 2005). Furthermore, asymmetric 1,4-addition of arylboronic acids to (E)-methyl 2-cyano-3-arylpropenoates was executed using a rhodium catalyst coordinated with a chiral diene ligand, leading to high yields of methyl 3,3-diaryl-2-cyanopropanoates with high enantioselectivity. This transformation was significant for the asymmetric synthesis of various compounds (Sörgel et al., 2008).

2. Material Sciences and Engineering

The molecule and its derivatives have been employed in material sciences. For example, the electrogenerated low band gap polymers based on the 3-cyano-4-methoxythiophene building block were synthesized. The study revealed that the relative position of the methoxy and cyano groups significantly affected the reactivity of the precursor and the structure of the resulting polymer. When the cyano group was grafted at the inner β-position of thiophene, it exerted a stronger effect on the energy gap, leading to the electrodeposition of a low band gap polymer (Hergué et al., 2009). Additionally, a polymer-supported system for catalytic reactions used Poly(3,4-ethylenedioxythiophene) to immobilize both the metal particle catalyst and the reagent, (cyano-)borohydride, which showed catalytic activity in various hydrogenation and electro-oxidation processes (Sivakumar & Phani, 2011).

3. Chemical Synthesis and Characterization

The molecule is instrumental in the synthesis and characterization of new compounds. The synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst was reported. The reaction utilized 3-cyano-4-isopropoxyphenylboronic acid derivatives in a green, simple, and efficient method for the preparation of complex molecules (Zolfigol et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, 4-Isopropoxyphenylboronic acid, indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. It should be used only in a well-ventilated area .

properties

IUPAC Name

(3-cyano-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-5,7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFIWVJZUSQMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677811
Record name {3-Cyano-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-isopropoxyphenylboronic acid

CAS RN

1009303-59-6
Record name {3-Cyano-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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